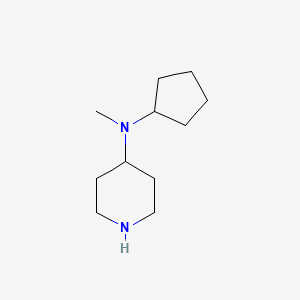

N-cyclopentyl-N-methylpiperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopentyl-N-methylpiperidin-4-amine” is a chemical compound with the molecular formula C11H22N2 . It is used in various chemical reactions and has specific physical and chemical properties .

Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-N-methylpiperidin-4-amine” can be analyzed using various techniques such as NMR . The structure elucidation can be automated using tools like DP4-AI, which can process raw 13C and 1H NMR data .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-cyclopentyl-N-methylpiperidin-4-amine and related compounds have been extensively studied for their chemical properties and potential applications in various fields of scientific research. The reductive amination of diaryl-3-methylpiperidin-4-ones to form 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest due to their potential as analgesics, neuroleptics, and antihistamines, was achieved with high yield, highlighting the significance of these compounds in medicinal chemistry (Senguttuvan et al., 2013). Furthermore, the ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes in N-methylpiperidine is a notable method for synthesizing cyclic imines and indoles, demonstrating the compound's utility in complex organic syntheses (Kondo et al., 2002).

Catalysis and Material Science

In material science, nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been employed for the reductive amination process, indicating the role of N-methylpiperidine-related structures in the development of advanced materials and catalysts (Senthamarai et al., 2018). Additionally, the study of water-induced aggregation and hydrophobic hydration in aqueous solutions of N-methylpiperidine provides insights into the physicochemical interactions of these compounds with water, which is relevant for understanding their behavior in biological systems and industrial processes (Marczak et al., 2013).

Pharmacology and Drug Synthesis

In pharmacology and drug synthesis, the development of efficient methods for the synthesis of N-methyl- and N-alkylamines, which are found in numerous life-science molecules, underscores the importance of N-cyclopentyl-N-methylpiperidin-4-amine and its derivatives in the synthesis of pharmaceuticals (Jagadeesh et al., 2018). The role of N-methylpiperidine in the palladium-catalyzed multicomponent coupling process for the synthesis of indole derivatives further exemplifies its utility in the creation of complex organic molecules (Hao et al., 2014).

Propriétés

IUPAC Name |

N-cyclopentyl-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13(10-4-2-3-5-10)11-6-8-12-9-7-11/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXFXQWLWFDCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-N-methylpiperidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

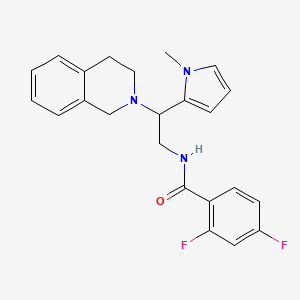

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)cyclohex-3-enecarboxamide](/img/structure/B2440366.png)

![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)

![tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2440368.png)

![N-(2-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2440369.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)

![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)

![N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2440379.png)

![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)

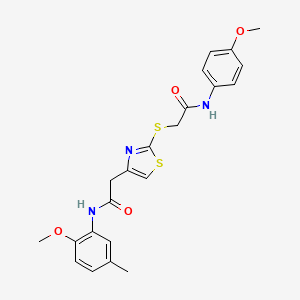

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2440382.png)

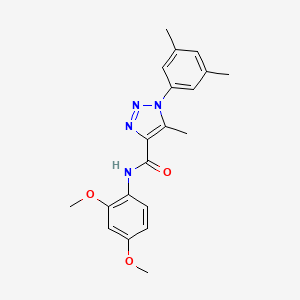

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)